molecular formula C22H23NO4 B3273252 cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 583870-83-1

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B3273252
CAS No.: 583870-83-1
M. Wt: 365.4 g/mol
InChI Key: RIZQTCLNVHZQOO-UHFFFAOYSA-N
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Description

Chemical Name: cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No.: 147900-45-6 Molecular Formula: C₂₂H₂₃NO₄ Molecular Weight: 365.42 g/mol Synonyms: FMOC-1,4-CIS-ACHC-OH

This compound features a cyclohexane ring with a cis-configuration, where the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino functionality, and a carboxylic acid group is positioned para to the amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The cis stereochemistry of the cyclohexane ring influences spatial arrangement, impacting peptide backbone conformation and interactions in target biomolecules.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQTCLNVHZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147900-45-6, 583870-83-1
Record name (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

It is commonly used as a protecting group for amines in organic synthesis. This suggests that its primary targets could be amine groups in various biochemical contexts.

Pharmacokinetics

It is known that it is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide. This suggests that its bioavailability could be influenced by these properties.

Result of Action

The result of Fmoc-1,4-cis-achc-oh’s action is the protection of amine groups during organic synthesis. This allows for the selective modification of other functional groups without the interference of the amine group. Once the Fmoc group is removed, the amine group is free to participate in subsequent reactions.

Action Environment

The action of Fmoc-1,4-cis-achc-oh can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the choice of solvent can significantly impact its efficacy. Additionally, it should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants. These factors can influence the stability and efficacy of Fmoc-1,4-cis-achc-oh in various biochemical applications.

Biological Activity

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C22H23NO4. It has a molecular weight of 365.42 g/mol and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and proliferation.
  • Interaction with Receptors : The compound may interact with various cellular receptors, modulating signaling pathways that influence cell growth and differentiation.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Antimicrobial Properties : In vitro studies have shown that the compound possesses antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections.

Data Tables

Property Value
Molecular FormulaC22H23NO4
Molecular Weight365.42 g/mol
Biological ActivityAnticancer, Antimicrobial
CAS Number312965-07-4
Study Findings
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against bacterial strains

Research Findings

Recent studies have highlighted the importance of the structural configuration of this compound in determining its biological activity. Modifications to the cyclohexane ring or the fluorenyl group can significantly alter its efficacy and specificity towards target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexane Backbone

a. cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
  • CAS No.: 194471-85-7
  • Molecular Formula: C₂₂H₂₃NO₄
  • Molecular Weight : 365.42 g/mol
  • Key Difference: The amino and carboxylic acid groups are positioned at the 2- and 4-positions of the cyclohexane ring (vs. 4- and 1-positions in the reference compound).
  • Impact : Altered steric hindrance and hydrogen-bonding capacity may affect peptide chain folding and receptor binding .
b. Fmoc-cis-4-aminocyclohexane acetic acid
  • CAS No.: 1217675-84-7
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.45 g/mol
  • Key Difference : A methylene spacer (-CH₂-) separates the carboxylic acid from the cyclohexane ring.
  • Impact : Enhanced flexibility and solubility in organic solvents compared to the reference compound, making it suitable for introducing hydrophobic motifs in peptides .

Heterocyclic Backbone Analogues

a. 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
  • CAS No.: 285996-72-7
  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.40 g/mol
  • Key Difference : A tetrahydropyran ring replaces cyclohexane, introducing an oxygen atom.
b. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid
  • CAS No.: 1380327-56-9
  • Molecular Formula: C₁₉H₁₇NO₅
  • Molecular Weight : 339.34 g/mol
  • Key Difference : An oxetane ring (4-membered, strained) replaces cyclohexane.
  • Impact : Increased ring strain may enhance reactivity in click chemistry or photodynamic applications. However, lower thermal stability compared to cyclohexane derivatives .

Aliphatic and Aromatic Derivatives

a. 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
  • CAS No.: 180576-05-0
  • Molecular Formula : C₂₂H₂₃N₂O₄
  • Molecular Weight : 385.43 g/mol
  • Key Difference : Piperazine ring with two nitrogen atoms and an acetic acid side chain.
  • Impact : The nitrogen-rich structure facilitates metal coordination and pH-dependent solubility, useful in drug delivery systems .
b. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
  • CAS No.: 211637-75-1
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.46 g/mol
  • Key Difference : An aromatic o-tolyl group replaces the cyclohexane ring.

Comparative Analysis

Structural and Functional Properties

Property Reference Compound cis-2-Cyclohexane Derivative Fmoc-cis-4-ACHA Tetrahydropyran Derivative
Ring Type Cyclohexane Cyclohexane Cyclohexane Tetrahydropyran
Substituent Position 4-amino, 1-carboxylic 2-amino, 4-carboxylic 4-amino, acetic acid 4-amino, 4-carboxylic
Molecular Weight 365.42 365.42 379.45 367.40
Polarity Moderate Moderate Higher Higher (due to oxygen)
Applications SPPS, rigid scaffolds Conformational studies Hydrophobic motifs Polar peptide design

Stability and Reactivity

  • Reference Compound : Stable under standard SPPS conditions (2–8°C storage) .
  • Oxetane Derivative : Higher reactivity due to ring strain; requires careful handling to avoid decomposition .
  • Piperazine Derivative : Susceptible to oxidation at nitrogen centers; requires inert atmospheres for long-term storage .

Q & A

Q. What are the recommended synthesis protocols for cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid in peptide chemistry?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies , commonly used in solid-phase peptide synthesis (SPPS). Key steps include:

  • Coupling reactions : Activate the carboxylic acid group using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropyl carbodiimide) with additives such as HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency .
  • Cyclohexane ring functionalization : Introduce the cis-configured amino group via stereoselective methods, such as catalytic hydrogenation or enzymatic resolution, to ensure correct stereochemistry .
  • Purification : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the product. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm purity and structure .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling :
    • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. The compound is classified under GHS Category 4 for acute toxicity (oral, dermal) and causes respiratory irritation (H335) .
    • Work under a fume hood to prevent inhalation of dust/aerosols .
  • Storage :
    • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Desiccants (e.g., silica gel) mitigate moisture-induced hydrolysis .
    • Avoid proximity to strong acids/bases or oxidizing agents, which may degrade the Fmoc group .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves regioselectivity in cyclohexane functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while dichloromethane minimizes side reactions during Fmoc deprotection .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve stereochemical outcomes. For example, enzymatic catalysts (lipases) achieve >95% enantiomeric excess in resolving cis isomers .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey AdvantageReference
Conventional SPPS65–7524–48 hLow equipment requirements
Microwave-assisted85–902–4 hTime efficiency
Enzymatic resolution90–9512 hHigh stereoselectivity

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Bioactivity assays : Conduct dose-response studies (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to account for variability in prior reports .
  • Structural analogs : Compare activity profiles of cis vs. trans isomers or derivatives (e.g., cyclohexane vs. cyclopentane rings) to identify pharmacophore elements .
  • Computational modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding modes with biological targets (e.g., proteases, kinases) and validate via SPR (surface plasmon resonance) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cis vs. trans cyclohexane substitution) and Fmoc group integrity .
  • Mass spectrometry : HRMS (ESI-TOF) verifies molecular weight (±0.001 Da accuracy) and detects impurities .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline intermediates, critical for patent applications .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • pH stability :
    • Acidic (pH <3) : Rapid Fmoc deprotection occurs, forming free amine byproducts .
    • Neutral (pH 6–8) : Stable for >1 month at 4°C .
    • Alkaline (pH >10) : Hydrolysis of the carbamate linkage, leading to degradation .
  • Temperature :
    • 25°C : Gradual decomposition (5% loss/month).
    • −20°C : Stable for >6 months .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • DFT calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model transition states for coupling/dehydration steps .
  • Retrosynthetic analysis : Tools like Synthia (Merck) propose viable synthetic routes by analyzing bond disconnections .
  • Machine learning : Train models on existing Fmoc-protected compound datasets to predict reaction yields or side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

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